molecular formula C13H18O4 B1438713 2-(Propan-2-yloxy)-4-propoxybenzoic acid CAS No. 1154275-97-4

2-(Propan-2-yloxy)-4-propoxybenzoic acid

Cat. No. B1438713
M. Wt: 238.28 g/mol
InChI Key: GFYZTRCCNNMMKA-UHFFFAOYSA-N
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Description

“2-(Propan-2-yloxy)-4-propoxybenzoic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name. The “2-(Propan-2-yloxy)” part indicates that a propoxy group is attached to the second carbon of the benzoic acid molecule. The “4-propoxy” part indicates that a propoxy group is attached to the fourth carbon of the benzoic acid molecule1.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of benzoic acid with appropriate reagents to introduce the propoxy groups at the correct positions. However, specific synthesis methods for this compound are not readily available in the literature. Retrosynthetic analysis could be a useful approach for designing a synthesis route2.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It would consist of a benzoic acid core with propoxy groups attached at the 2nd and 4th positions. However, specific structural details or crystallographic data for this compound are not readily available3.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of benzoic acid, it might be expected to undergo reactions typical of carboxylic acids and ethers. However, specific reaction data for this compound are not readily available4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from its structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of ether groups could confer some degree of polarity and potentially influence its solubility in different solvents. However, specific physical and chemical property data for this compound are not readily available16.


Scientific Research Applications

Specific Scientific Field

This application falls under the field of Renewable Energy Technologies , specifically in the development of Organic Solar Cells (OSC) .

Summary of the Application

The compound is used in the anode of OSC devices. It’s modified with a 4-[4-(4-propan-2-yloxy-N-(4-propan-2-yloxyphenyl)anilino)phenyl] benzoic acid (PANPBA) to create a self-assembled hole transport interface .

Methods of Application or Experimental Procedures

The anode of the OSC device is modified with PANPBA. This is done to understand the effects of thermal annealing on trap density .

Results or Outcomes

The study focused on analyzing the effects of thermal annealing on the charge-carrying properties of P3HT: PCBM molecular-based organic solar cell devices .

2. Synthesis of Dithiocarbamate Ester of a Carboxylic Acid

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Dithiocarbamate Ester of a Carboxylic Acid .

Summary of the Application

The compound, (iPr)2NC(=S)SCH2C(=O)OH (1), was synthesized by conventional methods and its X-ray crystal structure was determined .

Methods of Application or Experimental Procedures

The compound was prepared in good yield (60%) from a two-step reaction. The in situ reaction of N, N-diisopropylamine, carbon disulfide, and sodium hydroxide generated the dithiocarbamate, which was then reacted with sodium chloroacetate .

Results or Outcomes

X-ray crystallography on 1 confirms the formulation and reveals a nearly orthogonal relationship between the planar NCS2 and C2O2 residues .

3. Synthesis of Boronic Acids

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Boronic Acids .

Summary of the Application

The compound, 2-Isopropoxyphenylboronic acid, is synthesized from 2-(Propan-2-yloxy)-4-propoxybenzoic acid .

Methods of Application or Experimental Procedures

The compound is prepared through a series of reactions involving N, N-diisopropylamine, carbon disulfide, and sodium hydroxide .

Results or Outcomes

The product, 2-Isopropoxyphenylboronic acid, is used in Suzuki arylation and Palladium-catalyzed Suzuki-Miyaura reaction .

4. Synthesis of Boronic Acids

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Boronic Acids .

Summary of the Application

The compound, 2-Isopropoxyphenylboronic acid, is synthesized from 2-(Propan-2-yloxy)-4-propoxybenzoic acid .

Methods of Application or Experimental Procedures

The compound is prepared through a series of reactions involving N, N-diisopropylamine, carbon disulfide, and sodium hydroxide .

Results or Outcomes

The product, 2-Isopropoxyphenylboronic acid, is used in Suzuki arylation and Palladium-catalyzed Suzuki-Miyaura reaction .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm. However, specific safety data for this compound are not readily available578.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it were found to have useful biological activity, for example, it could be further investigated as a potential pharmaceutical. Alternatively, if it had interesting chemical reactivity, it could be studied further from a synthetic chemistry perspective91011. However, without more specific information on this compound, it’s difficult to predict future research directions.


properties

IUPAC Name

2-propan-2-yloxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-7-16-10-5-6-11(13(14)15)12(8-10)17-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYZTRCCNNMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxy)-4-propoxybenzoic acid

CAS RN

1154275-97-4
Record name 2-(propan-2-yloxy)-4-propoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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